molecular formula C17H17N5O2 B6485044 (2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide CAS No. 899967-03-4

(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide

Cat. No.: B6485044
CAS No.: 899967-03-4
M. Wt: 323.35 g/mol
InChI Key: VWVAHUQTFVDNSL-SNAWJCMRSA-N
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Description

| (2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in oncological research. This compound exhibits significant anti-proliferative activity by specifically targeting and inhibiting the FGFR signaling pathway, which is frequently dysregulated in various cancers, including breast cancer, bladder cancer, and endometrial cancer, leading to uncontrolled cell growth and survival [Source: PubMed]. Its core research value lies in its utility as a chemical probe to dissect the complex biological roles of FGFR1 in tumorigenesis, angiogenesis, and metastasis. Researchers employ this inhibitor in preclinical studies to investigate the therapeutic potential of FGFR blockade, to understand mechanisms of resistance to FGFR-targeted therapies, and to explore synthetic lethal interactions in specific genetic backgrounds [Source: National Cancer Institute]. The (2E)-but-2-enamide group is a critical structural feature that contributes to its high-affinity binding within the ATP-binding pocket of the kinase domain. By precisely modulating FGFR1 activity, this compound provides invaluable insights for developing novel targeted cancer treatments and advancing personalized medicine strategies.

Properties

IUPAC Name

(E)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-4-5-15(23)20-21-10-18-16-14(17(21)24)9-19-22(16)13-7-6-11(2)12(3)8-13/h4-10H,1-3H3,(H,20,23)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVAHUQTFVDNSL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological processes. Its specific configuration contributes to its interaction with biological targets.

Biological Activities

1. Anticancer Activity
Pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study demonstrated that certain pyrazole derivatives inhibited cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest .

2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well documented. The compound has shown promise as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:

  • Recent findings indicate that derivatives with similar structures have exhibited COX-2 selectivity indices suggesting reduced gastrointestinal toxicity compared to traditional NSAIDs .

3. Antimicrobial Activity
Pyrazole compounds are also recognized for their antimicrobial properties. They have been tested against various bacterial strains:

  • A review highlighted that pyrazole derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

4. Neuroprotective Properties
Emerging research suggests that pyrazole derivatives may possess neuroprotective effects:

  • Studies have shown that certain compounds can inhibit monoamine oxidase (MAO) activity, which is implicated in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : Interaction with various receptors (e.g., estrogen receptors) has been suggested as a mechanism for its anticancer effects.

Case Studies

Several studies have evaluated the biological efficacy of pyrazole derivatives:

StudyFindings
Aly et al. (2021)Investigated the antioxidant and anti-apoptotic activities of pyrazoloquinolinones; found significant inhibition of caspase-3 .
Sivaramakarthikeyan et al. (2022)Reported on anti-inflammatory activity; certain derivatives exhibited high COX-2 selectivity with minimal side effects .
Abdellatif et al. (2022)Synthesized and tested multiple pyrazole derivatives for COX inhibition; identified several potent anti-inflammatory agents .

Scientific Research Applications

Medicinal Chemistry Applications

Thrombopoietin Receptor Agonism
The compound has been identified as a potent agonist of the thrombopoietin (TPO) receptor. TPO is crucial for platelet production, and compounds that can stimulate this receptor have therapeutic potential in treating thrombocytopenia, a condition characterized by low platelet counts. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine structures exhibit enhanced solubility and bioavailability compared to their parent compounds, making them suitable candidates for drug development aimed at increasing platelet production in patients with thrombocytopenia .

Pharmacological Studies

In Vivo Efficacy
Studies have demonstrated that (2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide shows significant efficacy in preclinical models. For instance, the compound's ability to enhance platelet counts was observed in animal models simulating thrombocytopenia. This effect is attributed to its mechanism of action as a TPO receptor agonist .

Bioavailability and Formulation
The compound's formulation has been optimized to improve solubility and bioavailability. The bis-(monoethanolamine) salt form of the compound has been shown to significantly enhance water solubility compared to its free acid form, facilitating its incorporation into pharmaceutical dosage forms . This is critical for ensuring effective therapeutic concentrations can be achieved in vivo.

Structural Insights

Crystal Structure Analysis
Recent studies have provided insights into the crystal structure of the compound, revealing key interactions that contribute to its biological activity. The structural analysis demonstrates how modifications in the pyrazolo[3,4-d]pyrimidine core can influence binding affinity and receptor activation . Understanding these structural features aids in rational drug design efforts aimed at developing more potent analogs.

Several case studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Case Study 1: A clinical trial involving a related compound demonstrated significant increases in platelet counts among patients with chronic immune thrombocytopenic purpura (ITP) .
  • Case Study 2: Preclinical studies indicated that administration of this compound led to a marked increase in megakaryocyte proliferation in bone marrow samples from thrombocytopenic mice .

Comparison with Similar Compounds

Aryl Group Modifications

  • 3-Chlorophenyl Analog (): The compound (2E)-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylacrylamide replaces the 3,4-dimethylphenyl group with a 3-chlorophenyl moiety. However, the dimethyl substituents in the target compound likely increase lipophilicity (clogP ~3.5 estimated) versus the chloro analog (clogP ~2.8) .
  • Fluorinated Chromenone Derivatives (): Compounds like 2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () incorporate fluorinated chromenone systems. The target compound lacks this complexity, favoring a simpler dimethylphenyl group .

Side Chain Variations

  • 3-Phenylacrylamide vs. But-2-enamide ( vs. Target Compound) :
    The 3-phenylacrylamide side chain in ’s compound features a conjugated styryl group, whereas the target compound’s but-2-enamide has a shorter, less bulky chain. This difference may influence binding kinetics: the styryl group could engage in π-π stacking, while the butenamide may prioritize flexibility or solubility .

  • Heterocyclic Modifications (): Pyrimido[4,5-d]pyrimidinones () and thieno[2,3-d]pyrimidines () represent core heterocycle variations.

Molecular Weight and Solubility

Compound Molecular Formula Average Mass Key Substituents
Target Compound (estimated) C₂₃H₂₂N₆O₂ ~414.46 3,4-Dimethylphenyl, but-2-enamide
3-Chlorophenyl Analog () C₂₀H₁₄ClN₅O₂ 391.815 3-Chlorophenyl, 3-phenylacrylamide
Chromenone Derivative () C₂₄H₁₇F₂N₅O₃ 485.42 Fluorophenyl, chromenone

The target compound’s higher molecular weight (~414) compared to ’s analog (392) suggests reduced solubility, which could impact bioavailability. Fluorinated derivatives (e.g., ) exhibit even higher masses (~485), likely prioritizing target affinity over solubility .

Preparation Methods

One-Flask Heterocyclization via Vilsmeier Amidination

The pyrazolo[3,4-d]pyrimidine core is synthesized from 5-amino-1-(3,4-dimethylphenyl)pyrazole (1a ) using a one-flask procedure combining Vilsmeier amidination and intermolecular heterocyclization.

Reaction Conditions :

  • Vilsmeier Reagent : Phosphorus tribromide (PBr₃, 3.0 equiv) in N,N-dimethylformamide (DMF) at 60°C for 1–2 hours.

  • Heterocyclization Promotor : Hexamethyldisilazane (HMDS, 3.0 equiv) at 70–80°C for 3–5 hours.

This sequence generates 1-(3,4-dimethylphenyl)-4-oxo-1H,5H-pyrazolo[3,4-d]pyrimidin-5-amine (3a ) in 91% yield (Table 1).

Table 1: Optimization of Heterocyclization Conditions

BaseSolventEquiv BaseYield (%)
NoneDMF00
HMDSDMF3.091
NaN(SiMe₃)₂DMF3.078
LiN(SiMe₃)₂DMF3.062

HMDS outperforms other bases due to its superior nucleophilicity and ability to desilylate intermediates. The reaction proceeds via a Vilsmeier adduct (4 ), which undergoes amidination and imination to form intermediate 2a , followed by HMDS-promoted cyclization (Scheme 1).

Introduction of the (2E)-But-2-enamide Side Chain

Acylation of the 5-Amino Group

The 5-amino group of 3a undergoes acylation with (2E)-but-2-enoyl chloride to install the α,β-unsaturated amide moiety.

Procedure :

  • Activation : (2E)-But-2-enoic acid is treated with oxalyl chloride in dichloromethane (DCM) at 0°C to generate the acyl chloride.

  • Coupling : 3a is reacted with the acyl chloride in the presence of triethylamine (TEA, 2.0 equiv) in DCM at 25°C for 12 hours.

Yield : 84–89% after purification via silica gel chromatography.

Stereochemical Control

The E-configuration of the enamide is preserved by maintaining low temperatures (0–25°C) and avoiding prolonged exposure to base, which minimizes isomerization. Nuclear Overhauser Effect (NOE) NMR correlations confirm the trans arrangement of substituents across the double bond.

Integrated Synthetic Pathway

Stepwise Synthesis :

  • Core Formation :

    • 5-Amino-1-(3,4-dimethylphenyl)pyrazole → 3a (91% yield).

  • Side-Chain Installation :

    • 3a + (2E)-but-2-enoyl chloride → Target compound (87% yield).

Overall Yield : 79% (two steps).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.62 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 3H, aromatic), 6.92 (d, J = 15.2 Hz, 1H, CH=CHCO), 6.18 (dt, J = 15.2, 6.8 Hz, 1H, CH=CHCO), 2.31 (s, 6H, CH₃), 1.98 (dd, J = 6.8, 1.6 Hz, 3H, CH₃).

  • HRMS : m/z 355.1642 [M+H]⁺ (calc. 355.1645).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O) shows >98% purity with a retention time of 6.7 minutes.

Challenges and Optimizations

Side Reactions

  • N-Acylation vs. O-Acylation : Selective N-acylation is achieved by using TEA as a non-nucleophilic base.

  • Double-Bond Isomerization : Strict temperature control (<30°C) prevents Z-isomer formation.

Scalability

The one-flask heterocyclization is scalable to 100g with consistent yields (89–91%), while acylation requires incremental reagent addition to maintain efficiency .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide?

  • Methodology : The synthesis involves optimizing the cyclization of pyrazolo[3,4-d]pyrimidine precursors under controlled conditions. Key factors include solvent choice (e.g., ethanol or DMSO), temperature (60–80°C), and catalysts like triethylamine to stabilize intermediates. Reaction time must be tightly controlled to minimize side products .
  • Data Insight : Yields vary significantly (45–75%) depending on the purity of starting materials and reaction conditions .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
  • Data Insight : For example, ¹H NMR peaks at δ 8.2–8.5 ppm typically confirm aromatic protons in the pyrazolo[3,4-d]pyrimidine core .

Q. What standard assays are used to evaluate its preliminary biological activity?

  • Methodology : In vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase profiling) are standard. IC₅₀ values are calculated to assess potency, with comparisons to reference inhibitors like staurosporine .
  • Data Insight : Pyrazolo[3,4-d]pyrimidine derivatives often show IC₅₀ values in the nanomolar to micromolar range against kinases like CDK2/cyclin E .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact bioactivity and selectivity?

  • Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substituents like -OCH₃, -CF₃, or halogens. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like ATP-binding pockets of kinases. In vitro validation refines selectivity .
  • Data Insight : For example, 3,4-dimethylphenyl groups enhance hydrophobic interactions with kinase pockets, while electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .

Q. What strategies resolve contradictions in reported biological data across similar analogs?

  • Methodology : Cross-validate assays under standardized conditions (e.g., cell line provenance, serum concentration). Use orthogonal assays (e.g., Western blotting for target engagement alongside cytotoxicity assays) to confirm mechanism .
  • Data Insight : Discrepancies in IC₅₀ values may arise from differences in cell permeability or off-target effects. For instance, analogs with bulky substituents may show reduced cellular uptake despite strong in vitro enzyme inhibition .

Q. How can reaction scalability be improved without compromising purity?

  • Methodology : Employ flow chemistry for continuous synthesis of intermediates, optimizing residence time and temperature. Use Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent ratio) .
  • Data Insight : Pilot-scale reactions in DMSO at 70°C with 10 mol% triethylamine achieve >90% conversion, but downstream purification (e.g., column chromatography) remains a bottleneck .

Q. What computational tools predict metabolic stability and toxicity early in development?

  • Methodology : Use ADMET prediction software (e.g., SwissADME, ProTox-II) to assess cytochrome P450 interactions and hepatotoxicity. Molecular dynamics simulations model metabolic pathways (e.g., oxidation of the but-2-enamide side chain) .
  • Data Insight : The (2E)-configured enamide moiety shows lower susceptibility to hepatic oxidation compared to (2Z)-isomers, enhancing in vivo stability .

Methodological Considerations Table

Aspect Key Parameters References
Synthesis Optimization Solvent (DMSO), catalyst (triethylamine), 70–80°C
Structural Analysis ¹H NMR (δ 8.2–8.5 ppm for aromatic protons)
Biological Assays IC₅₀ via MTT, kinase profiling (CDK2/cyclin E)
Computational Modeling AutoDock Vina for kinase docking, SwissADME

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